molecular formula C26H23NO4 B2551377 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid CAS No. 2411264-22-5

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid

Cat. No.: B2551377
CAS No.: 2411264-22-5
M. Wt: 413.473
InChI Key: MSONJSGGNAHTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the cyclopropyl and benzoic acid moieties adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid typically involves multiple steps:

    Formation of the Fmoc-protected amine: The initial step involves the protection of an amine group with the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Benzoic Acid Attachment: The final step involves the attachment of the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using a base such as piperidine.

    Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid moiety, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Piperidine is commonly used for Fmoc deprotection.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents or halogenating agents.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Deprotected amines.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amines.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The deprotection step, typically using piperidine, removes the Fmoc group, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid is unique due to the presence of the cyclopropyl group, which adds strain and reactivity to the molecule. This makes it distinct from other Fmoc-protected compounds, which may not have such strained ring systems.

Properties

IUPAC Name

3-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)17-6-5-7-18(14-17)26(12-13-26)16-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSONJSGGNAHTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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